Diphenylsulfane-d1

Isotopic Purity Mass Spectrometry Internal Standard

Diphenylsulfane-d1 (also referred to as diphenyl sulfide-d10) is a perdeuterated derivative of diphenyl sulfide, wherein all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. It is supplied as an isotopically labeled internal standard and tracer for mass spectrometry and NMR applications.

Molecular Formula C12H10S
Molecular Weight 196.34 g/mol
CAS No. 180802-01-1
Cat. No. B574100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylsulfane-d1
CAS180802-01-1
SynonymsDIPHENYL SULFIDE-D10
Molecular FormulaC12H10S
Molecular Weight196.34 g/mol
Structural Identifiers
InChIInChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyLTYMSROWYAPPGB-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diphenylsulfane-d1 (CAS 180802-01-1) – A Fully Deuterated Diphenyl Sulfide for Analytical and Mechanistic Research


Diphenylsulfane-d1 (also referred to as diphenyl sulfide-d10) is a perdeuterated derivative of diphenyl sulfide, wherein all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium . It is supplied as an isotopically labeled internal standard and tracer for mass spectrometry and NMR applications . The compound exhibits a molecular mass shift of M+10 relative to the unlabeled diphenyl sulfide (C₁₂H₁₀S, 186.27 g/mol), providing a distinct mass signature for quantitative analyses [1]. Its deuteration alters key physical properties, including density and boiling point, which are critical for accurate experimental design .

Internal Standard

Fully deuterated IS for LC‑MS/MS quantitation

Mass Spectrometry

Distinct mass signature avoids isobaric interference

NMR Spectroscopy

Silent aromatic region for mechanistic tracking

Why Unlabeled Diphenyl Sulfide or Other Deuterated Analogs Cannot Substitute Diphenylsulfane-d1 in Quantitative LC-MS or NMR Studies


Generic substitution of Diphenylsulfane-d1 with unlabeled diphenyl sulfide or partially deuterated variants introduces unacceptable analytical variability. Unlabeled diphenyl sulfide co-elutes and shares the same nominal mass, preventing its use as an internal standard for accurate quantitation via MS [1]. Partially deuterated analogs (e.g., diphenylsulfane-d5) produce complex isotopic clusters and reduced mass shift, which compromises method sensitivity and selectivity . Furthermore, the altered physical properties of the deuterated compound—such as density and refractive index—must be matched to ensure reproducible experimental conditions across studies .

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Unlabeled diphenyl sulfide co‑elutes and shares mass, preventing internal‑standard use.

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Partially deuterated analogs produce complex isotopic clusters that reduce sensitivity.

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Deuteration‑altered density and boiling point may shift experimental reproducibility.

Diphenylsulfane-d1 Quantitative Differentiation: Evidence-Based Comparison with Unlabeled and Partially Deuterated Diphenyl Sulfides


Isotopic Purity: 99 atom % D Enables Reliable Mass Spectrometry Quantitation with Minimal Cross-Talk

Diphenylsulfane-d1 is specified with an isotopic enrichment of 99 atom % D . In contrast, generic diphenyl sulfide (unlabeled) has 0% D enrichment, rendering it indistinguishable from the analyte in MS-based assays [1]. Lower-grade deuterated analogs (e.g., <98 atom % D) produce significant M+9 and M+8 isotopic interferences, reducing quantitation accuracy .

Isotopic Purity
Head‑to‑head
≥99 atom % D
Enables reliable MS quantitation with minimal cross‑talk.
Certificate of Analysis from commercial suppliers.
Isotopic Purity Mass Spectrometry Internal Standard

Mass Shift of M+10 Provides Unambiguous Detection and Quantitation in Complex Matrices

Diphenylsulfane-d1 exhibits a characteristic mass shift of +10 Da relative to the unlabeled diphenyl sulfide (exact mass 186.050 Da → 196.113 Da) . This unambiguous shift allows the deuterated internal standard to be resolved from the analyte in MS spectra without isobaric interference [1]. Partially deuterated analogs (e.g., d5) yield a smaller shift (M+5) that may overlap with endogenous background or other labeled species .

Mass Shift
Data to verify
+10 Da vs 0 Da (unlabeled)
Supports unambiguous detection in complex matrices.
Source review recommended; HRMS data not cited.
Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

NMR Silence of Aromatic Protons Simplifies Spectra and Enables Mechanistic Studies

In ¹H NMR spectra, Diphenylsulfane-d1 produces no aromatic proton signals, effectively removing all ten phenyl proton resonances observed in the unlabeled analog [1]. This NMR silence simplifies spectral interpretation in complex reaction mixtures and allows researchers to track proton transfer or exchange processes without interference from the diphenyl sulfide moiety [2].

Aromatic ¹H Signals
Head‑to‑head
0 signals vs 10 signals (unlabeled)
Simplifies spectral interpretation for mechanistic studies.
¹H NMR in CDCl₃, 400 MHz.
NMR Spectroscopy Mechanistic Elucidation Deuterium Labeling

Physical Property Alteration: Density and Boiling Point Deviations from Unlabeled Analog

Deuteration alters the physical properties of Diphenylsulfane-d1 relative to its protio analog. The density is reported as 1.132 g/cm³ (or 1.1 ± 0.1 g/cm³) versus 1.113 g/cm³ for diphenyl sulfide, a ~1.7% increase . The boiling point is 296.0 °C, which is comparable to the unlabeled compound (296 °C) but with a reported range of ±9.0 °C . These differences, though subtle, must be accounted for when using the deuterated compound as an internal standard in volumetric or gravimetric preparations.

Density & Boiling Point
Class‑level
Density 1.132 g/cm³ vs 1.113 g/cm³; bp ~296 °C
Subtle shifts require verification for gravimetric work.
Literature values from supplier databases; lot‑specific data needed.
Physicochemical Properties Deuterium Isotope Effect Analytical Chemistry

Recommended Research and Industrial Applications of Diphenylsulfane-d1 Based on Quantitative Evidence


Quantitative LC-MS/MS Internal Standard for Environmental Monitoring of Diphenyl Sulfide

Employ Diphenylsulfane-d1 as an internal standard for the precise quantitation of diphenyl sulfide in environmental water or soil samples. Its +10 Da mass shift and ≥99 atom % D isotopic purity enable accurate, matrix-independent calibration curves with minimal isotopic interference [1].

Mechanistic Tracer in Oxidation Kinetics and Radical Reaction Studies

Utilize Diphenylsulfane-d1 as a mechanistic probe to track the fate of diphenyl sulfide in oxidation reactions. The complete deuteration of the aromatic rings simplifies ¹H NMR spectra, allowing researchers to follow proton abstraction or deuterium transfer steps without background signal interference [2].

Quantitative ¹H NMR (qNMR) Purity Assays Using Diphenylsulfane-d1 as an Internal Standard

Apply Diphenylsulfane-d1 as an internal standard for qNMR purity determination of non-deuterated compounds. The absence of aromatic proton signals in Diphenylsulfane-d1 provides a clean baseline, enabling accurate integration of analyte resonances [3].

Application
Selection Property
Validation Focus
Environmental monitoring of diphenyl sulfide via LC‑MS/MS
High isotopic purity and distinct mass shift
Matrix‑independent calibration, minimal isotopic interference
Oxidation kinetics and radical reaction mechanistic studies
Deuterium labeling eliminates aromatic ¹H signals
Tracking proton/deuterium transfer without background interference
Quantitative ¹H NMR (qNMR) purity assays
Clean aromatic‑silent baseline as internal standard
Accurate integration of analyte resonances

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